(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a fused heterocyclic system, and is substituted with a cinnamoylpiperazine moiety. The presence of multiple functional groups, including carbonyl, phenyl, and piperazine, contributes to its diverse chemical reactivity and potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound is of interest due to its potential pharmacological properties. The cinnamoylpiperazine moiety is known for its activity in various biological systems, making this compound a candidate for drug development and biochemical studies.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its diverse reactivity makes it a versatile component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazolo[4,3-c]pyridin-3(5H)-one Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine and a hydrazine derivative, the cyclization can be induced by heating in the presence of a catalyst.
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Introduction of the Cinnamoylpiperazine Moiety: : The cinnamoylpiperazine group can be introduced via a coupling reaction. This typically involves the reaction of the pyrazolo[4,3-c]pyridin-3(5H)-one core with cinnamoyl chloride and piperazine in the presence of a base such as triethylamine.
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Final Product Formation: : The final step involves purification, often through recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. The cinnamoylpiperazine moiety can interact with receptors or enzymes, modulating their activity. The pyrazolo[4,3-c]pyridin-3(5H)-one core may also contribute to its biological effects by interacting with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
7-(4-Benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Similar structure but with a benzoyl group instead of a cinnamoyl group.
7-(4-Acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Contains an acetyl group, leading to different reactivity and biological activity.
Uniqueness
(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to the presence of the cinnamoylpiperazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQBPPBODCWDLW-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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